N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide
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Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various strategies, including the cyclization of anthranilic acids with different acylating agents. A common method for synthesizing N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide derivatives involves the one-pot N-acylation/ring closure reactions of anthranilic acids with 2-phenoxyacetyl chlorides, followed by substitutions to achieve the desired molecular structure (Aibibuli et al., 2012).
Molecular Structure Analysis
The molecular structure of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide is characterized by the presence of a quinazolinone core, a common structural motif in medicinal chemistry due to its ability to interact with various biological targets. The structure-activity relationship (SAR) of quinazolinone derivatives is influenced by substitutions on the quinazolinone nucleus, which can significantly affect their biological activity and pharmacological profile (Kovalenko et al., 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including alkylation, aminolysis, and cyclization, which are crucial for the synthesis of diverse derivatives with potential biological activities. These reactions are instrumental in modifying the chemical properties of quinazolinones, thereby enabling the exploration of their pharmacological potential (Berest et al., 2011).
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit various pharmacological activities . They are known to be involved in anticonvulsant strategies and also used as fluorescent compounds for different applications .
Mode of Action
Quinazolinone derivatives are known to interact with their targets and cause changes that result in their observed effects .
Biochemical Pathways
It is known that quinazolinone derivatives can inhibit certain enzymes, such as n-acylethanolamine-hydrolyzing acid amidase (naaa), which prevents the degradation of palmitoylethanolamide (pea) in mouse leukocytes and attenuates responses to proinflammatory stimuli .
Result of Action
Quinazolinone derivatives are known to have various effects, including anticonvulsant effects and fluorescence properties .
properties
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-15-10-6-5-9-14(15)17(22)20(12)19-16(21)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCWCVVNMQASDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide |
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